Lanthanum sulfate octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

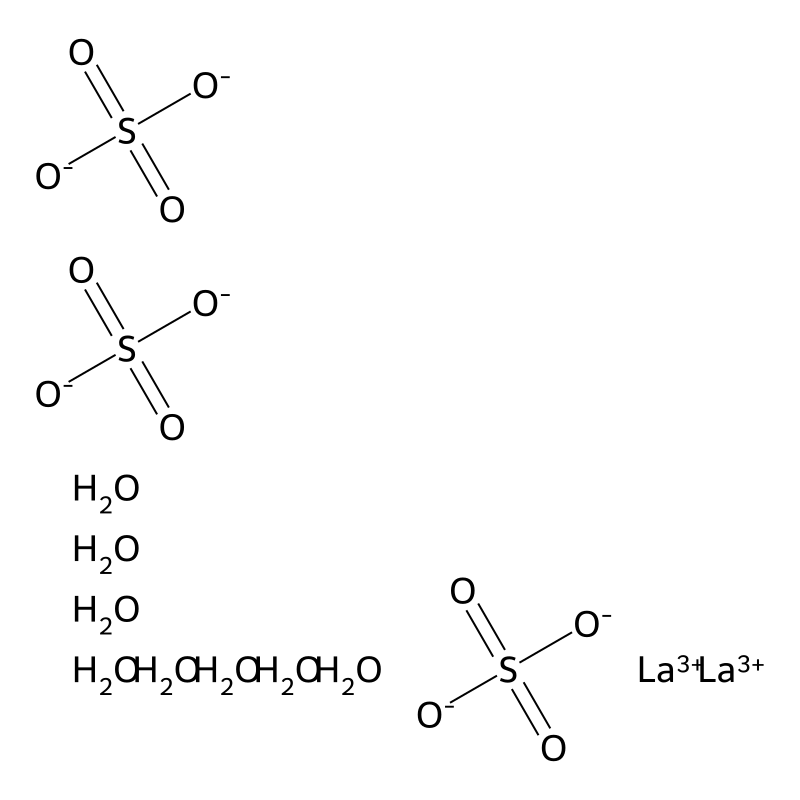

Lanthanum sulfate octahydrate is a chemical compound with the formula La(SO)·8HO. It is a hydrated form of lanthanum sulfate, which consists of lanthanum cations and sulfate anions, combined with water molecules. Lanthanum, a rare earth element, has an atomic number of 57 and is known for its silvery-white appearance and soft, malleable properties. Lanthanum sulfate octahydrate typically appears as colorless or white crystals and is slightly soluble in cold water, with solubility decreasing as temperature increases .

Solid-State Ionic Conductors

Lanthanum sulfate octahydrate exhibits interesting ionic conductivity properties. Researchers study its potential as a solid-state electrolyte in fuel cells and other electrochemical devices. The eight water molecules surrounding the lanthanum cations facilitate the movement of ions within the crystal lattice, making it a potential candidate for solid-state ion conduction [].

Crystallography and Material Science

The well-defined crystal structure of lanthanum sulfate octahydrate makes it a valuable material for crystallographic studies. Researchers use it as a standard reference material for X-ray diffraction analysis due to its high purity and well-defined lattice parameters. Additionally, its ability to incorporate other lanthanide ions allows scientists to study the impact of substitution on crystal structure and material properties [].

Luminescent Materials

Lanthanum sulfate octahydrate doped with certain elements exhibits luminescent properties. Researchers are investigating its potential for applications in light-emitting devices, optical sensors, and bioimaging []. By incorporating different lanthanide ions, scientists can tailor the emission properties of the material for specific applications.

Lanthanum sulfate octahydrate can be synthesized through several methods:

- Precipitation Method: This involves mixing solutions of lanthanum chloride and sodium sulfate. The resulting precipitate is filtered and then crystallized from water.

- Hydrothermal Synthesis: In this method, lanthanum oxide or carbonate is reacted with sulfuric acid under controlled temperature and pressure conditions to yield lanthanum sulfate octahydrate.

- Evaporation Technique: Solutions containing lanthanum and sulfate ions are evaporated to induce crystallization of the octahydrate form .

Studies on the interactions of lanthanum sulfate octahydrate have focused on its behavior in aqueous solutions. Research indicates that it forms hydrated clusters that influence ion association characteristics, potentially affecting its solubility and reactivity . Further investigations into its interactions with biological systems are necessary to assess its safety and efficacy for medical applications.

Several compounds are similar to lanthanum sulfate octahydrate due to their chemical structure or properties. Below is a comparison table highlighting these compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Cerium(III) sulfate hydrate | Ce(SO)·xHO | Used in catalysts; exhibits different solubility behavior compared to lanthanum sulfate. |

| Neodymium(III) sulfate hydrate | Nd(SO)·xHO | Similar structure; used in lasers and magnets. |

| Praseodymium(III) sulfate hydrate | Pr(SO)·xHO | Known for its application in glass manufacturing; distinct optical properties. |

Lanthanum sulfate octahydrate stands out due to its specific hydration state and unique solubility characteristics, making it suitable for specialized applications not fully met by other rare earth sulfates .